molecular formula C13H18O2 B13657492 (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate

(S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate

Cat. No.: B13657492
M. Wt: 206.28 g/mol
InChI Key: JVRCSVORJIEFMV-GFCCVEGCSA-N
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Description

(S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate: is an organic compound with the molecular formula C13H18O2. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a prop-1-en-2-yl group and a methyl acrylate moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate typically involves the reaction of (S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Amines, thiols, basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. Its reactivity with various biological molecules makes it a valuable tool for probing enzyme mechanisms and inhibitor design .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The acrylate moiety is particularly useful in the design of prodrugs and bioactive molecules .

Industry: Industrially, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific mechanical and chemical properties .

Mechanism of Action

The mechanism of action of (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate involves its interaction with various molecular targets. The acrylate group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Uniqueness: The presence of both the cyclohexene ring and the acrylate moiety in (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate makes it unique. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methyl prop-2-enoate

InChI

InChI=1S/C13H18O2/c1-4-13(14)15-9-11-5-7-12(8-6-11)10(2)3/h4-5,12H,1-2,6-9H2,3H3/t12-/m1/s1

InChI Key

JVRCSVORJIEFMV-GFCCVEGCSA-N

Isomeric SMILES

CC(=C)[C@H]1CCC(=CC1)COC(=O)C=C

Canonical SMILES

CC(=C)C1CCC(=CC1)COC(=O)C=C

Origin of Product

United States

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